Cas no 1249229-03-5 (7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE)

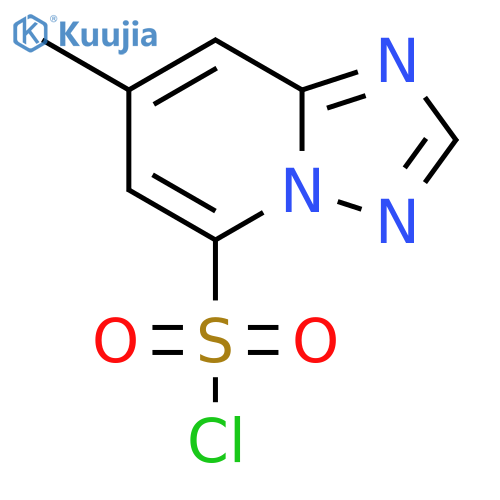

1249229-03-5 structure

商品名:7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE

CAS番号:1249229-03-5

MF:C7H6ClN3O2S

メガワット:231.659438610077

MDL:MFCD16093706

CID:5243082

7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE 化学的及び物理的性質

名前と識別子

-

- [1,2,4]Triazolo[1,5-a]pyridine-5-sulfonyl chloride, 7-methyl-

- 7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE

-

- MDL: MFCD16093706

- インチ: 1S/C7H6ClN3O2S/c1-5-2-6-9-4-10-11(6)7(3-5)14(8,12)13/h2-4H,1H3

- InChIKey: HIIDBSZBQWIUFN-UHFFFAOYSA-N

- ほほえんだ: C12=NC=NN1C(S(Cl)(=O)=O)=CC(C)=C2

7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-273768-2.5g |

7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |

1249229-03-5 | 2.5g |

$1531.0 | 2023-09-10 | ||

| Enamine | EN300-273768-1.0g |

7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |

1249229-03-5 | 1.0g |

$739.0 | 2023-03-01 | ||

| Enamine | EN300-273768-5g |

7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |

1249229-03-5 | 5g |

$1939.0 | 2023-09-10 | ||

| Enamine | EN300-273768-1g |

7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |

1249229-03-5 | 1g |

$739.0 | 2023-09-10 | ||

| Enamine | EN300-273768-10g |

7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |

1249229-03-5 | 10g |

$2438.0 | 2023-09-10 | ||

| Enamine | EN300-273768-10.0g |

7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |

1249229-03-5 | 10.0g |

$2438.0 | 2023-03-01 | ||

| Enamine | EN300-273768-5.0g |

7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |

1249229-03-5 | 5.0g |

$1939.0 | 2023-03-01 |

7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE 関連文献

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

1249229-03-5 (7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量